5-Methoxy-2,3,3-trimethylindoline
Description
Contextualizing Indoline (B122111) Scaffolds in Organic Synthesis
Indoline-based heterocyclic scaffolds are significant in synthetic organic chemistry due to their wide-ranging applications in the pharmaceutical and industrial sectors. beilstein-journals.orgorganic-chemistry.org These structures are present in a multitude of biologically active compounds, both of natural and synthetic origin. beilstein-journals.orgorganic-chemistry.org The versatility of the indoline framework makes it a valuable building block and chiral support in asymmetric synthesis. beilstein-journals.orgorganic-chemistry.org
The development of novel and efficient methods for constructing and functionalizing indoline scaffolds has been a major focus of research. Functionalized polycyclic fused indoline frameworks are central molecular architectures in nature and pharmaceuticals. acs.org The dearomatization of indoles through cycloaddition reactions has proven to be a reliable method for converting simple planar aromatic molecules into structurally complex and stereoselective ring systems. acs.orgnih.gov
The Role of 5-Methoxy-2,3,3-trimethylindoline as a Key Synthetic Intermediate
This compound, a derivative of the indoline family, serves as a crucial intermediate in the synthesis of a variety of functional molecules. Its structure, featuring a methoxy (B1213986) group on the benzene (B151609) ring and three methyl groups on the pyrroline ring, imparts specific chemical properties that make it a valuable precursor in several synthetic routes.
This compound is particularly noted for its application in the production of photochromic materials, such as spiropyrans. The condensation of a derivative of this compound, specifically 5-methoxy-1,3,3-trimethyl-2-methyleneindoline (B1304927) (a Fischer's base derivative), with salicylaldehyde derivatives leads to the formation of 5'-substituted indoline spiropyrans. nih.gov These spiropyrans are a class of organic compounds that exhibit photochromism, the reversible transformation between two forms having different absorption spectra upon exposure to light.
Furthermore, this compound is a key precursor in the synthesis of merocyanine (B1260669) dyes. acs.orgresearchgate.net Merocyanine dyes are a class of polymethine dyes characterized by a donor and an acceptor end, connected by a conjugated chain. The electronic properties of these dyes, and consequently their color, can be tuned by modifying the structure of the terminal heterocyclic systems, one of which can be derived from this compound.
The applications of this intermediate extend to the pharmaceutical and agrochemical industries, where its unique structure allows for significant modifications to develop novel compounds with enhanced biological activities. lpnu.ua It is also utilized in the synthesis of fluorescent probes and dyes, which are essential tools in biological imaging and diagnostics. lpnu.ua
Table 1: Applications of this compound
| Application Area | Specific Use |
| Photochromic Materials | Precursor for the synthesis of 5'-substituted indoline spiropyrans. |
| Dye Synthesis | Key intermediate in the production of merocyanine dyes. |
| Pharmaceuticals | Building block for novel compounds with potential biological activity. |
| Agrochemicals | Intermediate in the synthesis of new agrochemical compounds. |
| Biotechnology | Used in the creation of fluorescent probes and dyes for imaging. |
Historical Developments in Indoline Synthesis and Derivatization
The history of indoline chemistry is intrinsically linked to the development of synthetic methods for indoles. One of the most significant and enduring methods is the Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883. nih.govjcsp.org.pk This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde, to produce an indole. nih.gov While primarily used for indole synthesis, variations of this method can be adapted for the preparation of indolines. The synthesis of this compound itself can be achieved through a Fischer indole synthesis approach.
Over the years, numerous other methods for indole and indoline synthesis have been developed, including the Bischler-Möhlau, Reissert, Leimgruber-Batcho, and Larock syntheses. The development of transition-metal-catalyzed reactions, particularly those involving palladium, has provided modern and efficient routes to functionalized indolines. nih.gov For instance, palladium-catalyzed C-H activation and amination reactions have emerged as powerful tools for the construction of the indoline core. nih.gov
The derivatization of the indoline scaffold has also seen significant advancements. Early methods often involved electrophilic substitution reactions on the aromatic ring. More contemporary approaches utilize a range of catalytic systems to achieve regioselective functionalization. For example, the nitration of 2,3,3-trimethylindolenine (B142774) can be performed to introduce a nitro group at the 5-position, which can then be further modified. chemspider.com The resulting 5-amino derivative can undergo diazotization and subsequent coupling reactions to produce azo dyes. lpnu.ua Modern techniques in derivatization also include one-pot syntheses of highly substituted indolines, allowing for the introduction of diverse functionalities at various positions of the indoline nucleus. researchgate.net
Table 2: Timeline of Key Developments in Indoline Synthesis and Derivatization
| Year | Development | Significance |
| 1883 | Fischer Indole Synthesis: Discovered by Emil Fischer. | A foundational and widely used method for the synthesis of indoles, with applications in indoline synthesis. nih.govjcsp.org.pk |
| Early 20th Century | Development of various named reactions: Bischler-Möhlau, Reissert, etc. | Expanded the toolkit for synthesizing the indole and indoline core. |
| Mid-20th Century | Advancements in catalytic methods: Use of various acid and metal catalysts. | Improved yields and reaction conditions for indoline synthesis. |
| Late 20th Century | Introduction of Palladium Catalysis: Buchwald-Hartwig amination and other cross-coupling reactions. | Revolutionized the synthesis of functionalized indolines with high efficiency and selectivity. nih.gov |
| 21st Century | C-H Activation/Functionalization: Direct modification of C-H bonds. | Provides more atom-economical and direct routes to substituted indolines. nih.gov |
| Present | One-pot and Multicomponent Reactions: Combining multiple synthetic steps into a single operation. | Increases the efficiency and diversity of accessible indoline derivatives. researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2,3,3-trimethyl-1,2-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8/h5-8,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJCJVLMPPNLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(N1)C=CC(=C2)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566677 | |
| Record name | 5-Methoxy-2,3,3-trimethyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41382-23-4 | |
| Record name | 2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41382-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2,3,3-trimethyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole, 2,3-dihydro-5-methoxy-2,3,3-trimethyl | |
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Advanced Synthetic Methodologies for 5 Methoxy 2,3,3 Trimethylindoline and Its Precursors
Classical and Contemporary Approaches to 3H-Indole Derivatives
The construction of the 3H-indole (indolenine) ring system is a critical step in the synthesis of many indoline (B122111) derivatives, including 5-Methoxy-2,3,3-trimethylindoline. These indolenines serve as key precursors that can be subsequently reduced to the corresponding indoline.
The Fischer indole (B1671886) synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles and their 3H-indole isomers (indolenines). nih.govbyjus.comwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comtcichemicals.com
The accepted mechanism proceeds through several key steps:
Phenylhydrazone Formation : A substituted phenylhydrazine reacts with a ketone or aldehyde to form a phenylhydrazone.
Tautomerization : The phenylhydrazone isomerizes to its enamine tautomer.
acs.orgacs.org-Sigmatropic Rearrangement : Following protonation, the enamine undergoes an electrocyclic acs.orgacs.org-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond. nih.govbyjus.com
Cyclization and Aromatization : The resulting di-imine intermediate cyclizes, and subsequent elimination of an ammonia (B1221849) molecule under acidic conditions leads to the formation of the aromatic indole ring. byjus.com
When an unsymmetrical ketone lacking an α-methylene group, such as isopropyl methyl ketone (3-methyl-2-butanone), is used, the reaction typically terminates at the indolenine (3H-indole) stage.
A direct synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole , the immediate precursor to this compound, utilizes the Fischer methodology. In a typical procedure, (4-methoxyphenyl)hydrazine hydrochloride is reacted with isopropyl methyl ketone in a suitable acid catalyst, such as glacial acetic acid, at reflux. chemicalbook.com The reaction yields the target indolenine as a viscous oil. chemicalbook.com Various Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed as catalysts to facilitate the transformation. nih.govwikipedia.orgmdpi.com
Table 1: Fischer Indole Synthesis for 3H-Indole Derivatives
Variants of the Fischer synthesis, such as the Buchwald modification, utilize a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the N-arylhydrazone intermediate, further expanding the scope of this classical reaction. wikipedia.org
Beyond the Fischer synthesis, various ring-closing reactions provide powerful strategies for constructing the indoline core. Transition metal-catalyzed intramolecular cyclizations are particularly prominent. Palladium-catalyzed intramolecular C-H amination has been developed as a robust method for synthesizing indolines. acs.org This approach can involve the amination of unactivated C(sp³)–H bonds. For instance, a palladacycle formed via intramolecular C(sp³)–H activation can react with an aminating agent like diaziridinone to forge the indoline ring. acs.org
Alternatively, intramolecular amination of ortho-C(sp²)–H bonds in β-arylethylamine substrates, often guided by a directing group such as picolinamide, offers an efficient route to indolines under mild conditions with low catalyst loadings. organic-chemistry.org Other methods include intramolecular Heck cyclizations of N-allyl-2-haloanilines, which can yield 3-methylated indoles that can be subsequently reduced. rsc.org Transition-metal-free approaches, such as iodine-mediated oxidative intramolecular amination of anilines, have also been reported, providing a complementary strategy that proceeds via the cleavage of unactivated C(sp³)-H and N-H bonds. organic-chemistry.org
Catalytic Strategies in the Preparation of Indoline Frameworks
Catalysis offers efficient and selective pathways to indoline frameworks, with asymmetric catalysis being particularly crucial for accessing enantiomerically pure compounds that are vital in the pharmaceutical industry.
Asymmetric hydrogenation of indoles or their 3H-indole precursors is one of the most direct and atom-economical methods for producing chiral indolines. dicp.ac.cn However, this transformation is challenging due to the aromatic stability of the indole ring and potential catalyst poisoning. dicp.ac.cn
Significant progress has been made using various catalytic systems:
Brønsted Acid Catalysis : A metal-free approach utilizes a chiral Brønsted acid to catalyze the transfer hydrogenation of 3H-indoles. organic-chemistry.orgacs.org Using a Hantzsch dihydropyridine (B1217469) as the hydrogen source, this method provides optically active indolines with high enantioselectivities (up to 97% ee) under mild reaction conditions. organic-chemistry.orgorganic-chemistry.orgacs.org This strategy avoids the use of transition metals and high pressures. organic-chemistry.org
Palladium Catalysis : Palladium complexes have been effectively used for the asymmetric hydrogenation of unprotected indoles. dicp.ac.cndicp.ac.cn These reactions often require a strong Brønsted acid co-catalyst to activate the indole substrate by forming an iminium intermediate, which is then hydrogenated with high enantioselectivity (up to 98% ee). dicp.ac.cn One-pot procedures have been developed where an indole is generated in situ and subsequently hydrogenated, streamlining the synthesis of chiral indolines. dicp.ac.cnrsc.org
Iridium and Rhodium Catalysis : Iridium and rhodium complexes are also effective for the asymmetric hydrogenation of both N-protected and unprotected indoles, providing access to a wide range of chiral indoline derivatives. chinesechemsoc.org For instance, iridium complexes with chiral bisphosphine-thiourea ligands have been successfully applied to the hydrogenation of challenging aryl-substituted unprotected indoles. chinesechemsoc.org
Table 2: Comparison of Catalytic Systems for Asymmetric Indoline Synthesis
Transition metals, particularly palladium and copper, are instrumental in synthesizing and functionalizing the indoline scaffold through various C-H activation and cross-coupling strategies. bohrium.comnih.govrsc.org
Palladium Catalysis : Palladium-catalyzed reactions are versatile for building the indoline ring. As mentioned, intramolecular C-H amination of both C(sp²)–H and C(sp³)–H bonds provides direct access to the indoline core. acs.orgorganic-chemistry.org The Catellani reaction, which involves cooperative palladium/norbornene catalysis, enables the vicinal difunctionalization of aryl halides, which has been applied to indole and indoline synthesis. nih.gov Furthermore, palladium nanoparticle-catalyzed intramolecular Heck cyclizations have been developed for indole synthesis, which can serve as precursors to indolines. rsc.org
Copper Catalysis : Copper-based systems offer a more economical and sustainable alternative to noble metals like palladium. Copper(II) acetate (B1210297) can mediate intramolecular aromatic C-H amination to deliver indolines in good yields, sometimes becoming catalytic in copper with the use of a terminal oxidant like MnO₂. acs.orgfigshare.com Enantioselective copper-catalyzed reactions have also been developed, including the intramolecular hydroamination of N-sulfonyl-2-allylanilines to produce chiral 2-methylindolines with high enantioselectivity. thieme-connect.com Copper catalysis has also been applied in the dearomatization of indole rings to form complex indoline scaffolds. acs.org
Green Chemistry and Sustainable Synthetic Pathways for Indoline Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of indoline derivatives to reduce environmental impact and improve efficiency. nih.govjsynthchem.com Key strategies include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. tandfonline.comtandfonline.com Microwave irradiation can dramatically reduce reaction times, increase product yields, and minimize the formation of byproducts in reactions such as the Fischer indole synthesis. tandfonline.comresearchgate.net
The development of multicomponent reactions (MCRs) is another cornerstone of sustainable synthesis. An innovative two-step MCR for synthesizing indole-2-carboxamides from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides has been reported. rsc.org This method proceeds under mild conditions in ethanol, a green solvent, and avoids the use of any metal catalysts, showcasing a highly sustainable approach. rsc.org
Furthermore, the design of reusable catalysts, such as magnetic carbon nitride nanosheets, aligns with green chemistry principles by simplifying catalyst separation and recovery, thus minimizing waste. jsynthchem.com These catalysts have been successfully employed in one-pot multicomponent reactions to produce complex heterocyclic structures. jsynthchem.com
Chemical Reactivity and Derivatization of 5 Methoxy 2,3,3 Trimethylindoline
Electrophilic and Nucleophilic Transformations of the Indoline (B122111) Nucleus
The electron-rich nature of the indoline nucleus, enhanced by the electron-donating methoxy (B1213986) group, makes it susceptible to electrophilic attack. The C3 position is typically the most nucleophilic site in indoles due to its enamine-like character. However, in 2,3,3-trimethylindoline, this position is fully substituted. Research on related 5-methoxyindoles shows that electrophilic substitution can occur at other positions. For instance, studies on the cyclization of 4-(5-methoxyindol-3-yl)butanol revealed that electrophilic attack can happen at the C2 position, although the primary pathway often involves initial attack at C3 followed by rearrangement. rsc.org The presence of the methoxy group at the 5-position generally directs electrophiles to the C4 and C6 positions of the benzene (B151609) ring, though steric hindrance from the adjacent gem-dimethyl group at C3 might influence the regioselectivity.
While direct nucleophilic substitution on the unsubstituted indoline ring is uncommon, the introduction of appropriate leaving groups or the in-situ generation of electrophilic intermediates can facilitate nucleophilic attack. The reactivity of the indoline nitrogen as a nucleophile is a key aspect of its chemistry, readily participating in reactions with various electrophiles.
Dearomatization and Ring-Opening Reactions in Indoline Chemistry
Dearomatization reactions represent a powerful strategy for converting planar aromatic compounds into three-dimensional structures, which is of significant interest in medicinal chemistry and materials science. datapdf.com For indoline derivatives, oxidative dearomatization is a prominent transformation.
Palladium-catalyzed oxidative dearomatization of indoles can lead to the formation of indolin-3-ones and fused indolines. datapdf.comrsc.org These reactions often utilize an oxidant like molecular oxygen or tert-butyl hydroperoxide (TBHP). datapdf.comrsc.org The process can generate reactive intermediates that enable versatile chemical modifications not otherwise possible. datapdf.com For example, Pd(II)-catalyzed oxidative Wacker-type cyclization/dearomatization of 2,3-disubstituted indoles yields fused indolines with C2-oxygenated quaternary stereocenters. rsc.org While these examples don't specifically use 5-Methoxy-2,3,3-trimethylindoline, the principles are applicable. The electron-donating methoxy group can influence the reaction's feasibility and regioselectivity. datapdf.com
Another approach involves hypoiodite-catalyzed oxidative umpolung of indoles, which inverts the typical nucleophilic character of the C3 position. acs.orgnih.gov This is achieved by generating an N-iodoindole intermediate, making the C3 position electrophilic and susceptible to attack by nucleophiles, leading to dearomatized spiroindolenines. acs.orgnih.gov Furthermore, photochemical methods using organic photoredox catalysts can achieve the dearomative nucleophilic addition of various radical precursors to the C2=C3 bond of indoles, forming 2-substituted indolines. researchgate.net
Ring-opening reactions of the indoline nucleus are less common but can be induced under specific conditions, often involving strong oxidizing agents or specific catalysts that can cleave the C-C or C-N bonds of the heterocyclic ring.
Formation of Fused Heterocyclic Systems
The reactivity of the indoline scaffold lends itself to the construction of fused heterocyclic systems, which are prevalent in biologically active molecules. One common strategy involves the intramolecular cyclization of N-functionalized indolines. For instance, an N-alkylated indoline bearing a terminal nucleophile or electrophile on the alkyl chain can undergo cyclization to form a new ring fused to the indoline core.
A key precursor for many fused systems is the related indolenine, 5-Methoxy-2,3,3-trimethyl-3H-indole. nih.gov This isomer can be synthesized and then used in cycloaddition reactions or reactions involving the nucleophilic nitrogen and the electrophilic C2 position to build fused rings. For example, the reaction of 2,3,3-trimethylindolenine (B142774) with appropriate reagents can lead to the formation of spiropyrans, a class of photochromic compounds.
Furthermore, palladium-catalyzed oxidative Wacker-type cyclization of 2,3-disubstituted indoles provides a direct route to fused indolines. rsc.org This method has been shown to be effective for creating C2-oxygenated quaternary stereocenters. rsc.org Although not explicitly demonstrated on this compound, the general methodology is a powerful tool for constructing such fused systems.
N-Functionalization and Side-Chain Modifications of Indoline Derivatives
The nitrogen atom of the indoline ring is a key site for functionalization. N-alkylation and N-acylation are common transformations that introduce a wide range of substituents, altering the molecule's physical, chemical, and biological properties.
N-Alkylation: The N-alkylation of indolines can be achieved using various alkylating agents in the presence of a base. nih.govgoogle.com Iron-catalyzed N-alkylation using alcohols as electrophiles has been developed as an efficient method. nih.gov This "borrowing-hydrogen" methodology allows for the synthesis of a variety of N-alkylated indolines. nih.gov Subsequent oxidation can then convert the N-alkylated indoline to the corresponding N-alkylated indole (B1671886). nih.gov Microwave-assisted methods have also been employed to accelerate N-alkylation reactions. google.com
| Catalyst/Reagent | Electrophile | Product Type | Yield Range | Reference |
| Tricarbonyl(cyclopentadienone) iron complex | Alcohols | N-alkylated indolines | 31-99% | nih.gov |
| Dimethyl carbonate / DBU | - | N-methylindoles | High | google.com |
| Dibenzyl carbonate / DBU | - | N-benzylindoles | High | google.com |
N-Acylation: The reaction of the indoline nitrogen with acylating agents such as acid chlorides or anhydrides readily affords N-acyl derivatives. This functionalization is often used to protect the nitrogen atom or to introduce specific functionalities. For example, the acylation of 2,3,3-trimethylindolenine is a key step in the synthesis of novel hybrid ligands. researchgate.net
Side-Chain Modifications: The 2,3,3-trimethyl substitution pattern offers limited possibilities for direct side-chain modification, as these are non-activated alkyl groups. However, the related indolenine isomer, with its C2-methyl group, is more amenable to reaction. The methyl group at the C2 position of the indolenine form is activated and can participate in condensation reactions with aldehydes and other electrophiles, which is a common strategy in the synthesis of cyanine (B1664457) dyes.
Spectroscopic and Computational Approaches for Structural and Electronic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 5-Methoxy-2,3,3-trimethylindoline in solution. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.
In ¹H NMR analysis, the chemical shifts of the protons provide information about their local electronic environment. For instance, the protons of the methoxy (B1213986) group are typically observed at a chemical shift (δ) between 3.7 and 3.9 ppm. The indoline (B122111) NH proton often appears as a broad singlet in the range of δ 8.1–8.3 ppm. The specific chemical shifts and coupling patterns of the aromatic and methyl protons allow for the complete assignment of the proton signals to their respective positions within the molecule.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. This allows for the identification of the quaternary carbons, the carbons of the benzene (B151609) ring, the methyl groups, and the methoxy carbon.
A representative, though not exhaustive, table of expected NMR chemical shifts is provided below. Actual experimental values can vary slightly based on the solvent and other experimental conditions.
Table 1: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-CH₃ | --- | --- |
| C3-(CH₃)₂ | --- | --- |
| C5-OCH₃ | 3.7 - 3.9 | --- |
| Aromatic-H | --- | --- |
| NH | 8.1 - 8.3 (broad singlet) | --- |
Note: This table is illustrative. Detailed experimental data would be required for a complete assignment.
Infrared and Ultraviolet-Visible Spectroscopy for Electronic Structure Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for probing the vibrational and electronic properties of this compound.
IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands corresponding to specific functional groups. For example, a band in the region of 3336 cm⁻¹ can provide evidence for the presence of an N-H group involved in intermolecular hydrogen bonding. mdpi.com The IR spectrum also reveals characteristic stretching and bending vibrations for the C-H bonds of the aromatic ring and the methyl groups, as well as the C-O stretching of the methoxy group.
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric parts of the molecule. The methoxy group, being an electron-donating group, can influence the electronic transitions within the indoline ring system.
Mass Spectrometry Techniques in Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular weight of this compound is 189.26 g/mol . biosynth.comchemimpex.com
In a typical mass spectrum, a molecular ion peak (M⁺) corresponding to the intact molecule is observed. The high-resolution mass spectrometry (HRMS) technique can provide a very accurate mass measurement, confirming the elemental composition of the molecule. researchgate.net
Under the high-energy conditions of the mass spectrometer, the molecular ion can fragment in a predictable manner. The analysis of these fragment ions provides valuable structural information. The fragmentation pattern can help to identify the different substructures within the molecule, such as the loss of a methyl group or the methoxy group.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
Quantum Chemical Calculations and Theoretical Modeling
Quantum chemical calculations provide a theoretical framework to understand and predict the structural and electronic properties of this compound, complementing experimental data.
Density Functional Theory (DFT) and Hartree-Fock Studies
Density Functional Theory (DFT) and Hartree-Fock (HF) are two prominent methods in quantum chemistry used to model molecular systems. DFT methods, such as B3LYP, are often used to optimize the geometry of molecules like this compound at a specific basis set, for example, 6-31G(d). These calculations can predict bond lengths, bond angles, and dihedral angles with good accuracy.
Hartree-Fock calculations, while often less accurate than DFT for many properties, can still provide valuable insights into the electronic structure of the molecule. Both methods are used to calculate the electronic energy and the distribution of electron density within the molecule.
Prediction of Electronic Properties and Reaction Pathways
Theoretical modeling can be used to predict various electronic properties of this compound. For instance, DFT calculations can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule.
Furthermore, these computational methods can be employed to model reaction pathways. By calculating the energies of reactants, transition states, and products, it is possible to predict the feasibility and selectivity of chemical reactions involving this compound. The electron-donating nature of the methoxy group, for example, can be computationally shown to activate the indoline ring towards electrophilic substitution.
Electron Attachment Spectroscopy and Virtual Orbital Energies
There is currently no publicly available scientific literature detailing the experimental or computational analysis of this compound using electron attachment spectroscopy. Consequently, data regarding the formation of temporary negative ion states and the corresponding virtual orbital energies for this specific compound are not available.
While studies on related indoline and indole (B1671886) compounds have utilized electron transmission spectroscopy (ETS) and dissociative electron attachment spectroscopy (DEAS) to investigate their empty-level electronic structures and fragmentation pathways upon electron attachment, no such research has been published for this compound. These studies on analogous molecules are supported by density functional theory and Hartree-Fock calculations to scale the calculated virtual orbital energies and to evaluate thermodynamic thresholds for anion production. However, without a dedicated study on this compound, it is not possible to present specific research findings or data tables for its behavior under these spectroscopic conditions.
Applications in Advanced Materials and Organic Chemistry Non Clinical Focus
Utilization as Precursors for Functional Dyes and Chromophores
5-Methoxy-2,3,3-trimethylindoline is a key intermediate in the production of several classes of dyes and chromophores. chemimpex.comchembk.com The indoline (B122111) nitrogen and the activated aromatic ring provide reactive sites for constructing the conjugated systems that are characteristic of these colorful compounds.
The 5-methoxy-substituted indoline moiety is incorporated into squaraine dyes, a class of molecules known for their sharp and intense absorption in the red and near-infrared (NIR) regions. These properties make them highly suitable for use as sensitizers in dye-sensitized solar cells (DSSCs). The synthesis typically involves the condensation of two equivalents of a 5-methoxy-2,3,3-trimethyl-3H-indole derivative with squaric acid. The methoxy (B1213986) group acts as an electron donor, influencing the electronic properties and energy levels of the resulting dye.
In the context of DSSCs, organic dyes with a donor-π-acceptor (D-π-A) structure are common. The indoline unit often serves as the electron donor. rsc.org The performance of DSSCs is highly dependent on the dye's ability to absorb light and facilitate charge separation. The inclusion of methoxy groups in the donor part of the dye is a known strategy to enhance performance. For instance, studies on quinoline-based dyes have shown that replacing a methoxy group with a thiomethyl group can lead to an increase in power conversion efficiency (PCE). dergipark.org.tr Similarly, the design of squarylium dyes with specific indolenine structures, including those with carboxyl groups for anchoring to semiconductor surfaces like TiO₂, has been a subject of research to improve photoelectric conversion efficiency in the NIR region. google.com
Table 1: Performance of DSSCs using various organic sensitizer (B1316253) dyes
| Dye | Voc (V) | Jsc (mA cm-2) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Source(s) |
|---|---|---|---|---|---|
| 4b (Quinoline-based) | 0.645 | 6.66 | 0.70 | 3.01 | dergipark.org.tr |
| 5b (Quinoline-based) | - | - | - | 2.62 | dergipark.org.tr |
| MAX157 (Indoline-based) | - | - | - | 5.2 | rsc.org |
| WS-2 (Reference Dye) | - | - | - | 3.6 | rsc.org |
| Natural Dye (Raspberry) | - | - | - | 0.94 | theaic.org |
This table illustrates the range of efficiencies achieved with different types of organic dyes in DSSCs, providing context for the performance targets of dyes derived from precursors like this compound.
Cyanine (B1664457) dyes are a class of synthetic dyes characterized by a polymethine chain connecting two nitrogen-containing heterocyclic units. mdpi.commdpi.com this compound is a common precursor for the indolenine heterocycle found in many cyanine dyes. The length of the polymethine chain is a primary determinant of the dye's absorption and emission wavelength. mdpi.com
The incorporation of the 5-methoxyindoline (B1354788) group can tune the photophysical properties of the resulting cyanine dye. For example, a heptamethine cyanine dye, ERB-60, was synthesized using a 5-methoxy-3,3-dimethyl-1-(3-phenylpropyl)indolin-2-ylidene derivative. mdpi.com The solvatochromic properties of this dye were studied, showing that the polarity of the solvent influences its absorption and fluorescence spectra. In dimethyl sulfoxide (B87167) (DMSO), the dye exhibited a maximum absorbance at 770 nm and an emission wavelength of 789 nm. mdpi.com Such dyes are valuable as fluorescent probes in biological imaging and as markers in various chemical assays. chemimpex.comresearchgate.net The fluorescence of these probes can be sensitive to the local environment, such as viscosity or the presence of specific biomolecules. mdpi.com
Spiropyrans are a prominent class of photochromic compounds that undergo reversible isomerization between two forms—a colorless, spirocyclic form (SP) and a colored, planar merocyanine (B1260669) form (MC)—upon exposure to specific wavelengths of light. nih.govmdpi.com The this compound moiety is a foundational component for a large family of indoline-based spiropyrans.
The synthesis of these spiropyrans typically involves the condensation of the corresponding 5-methoxy-1,3,3-trimethyl-2-methyleneindoline (B1304927) (a Fischer's base derivative) with a substituted salicylaldehyde. mdpi.com The presence of the electron-donating 5'-methoxy group on the indoline part of the molecule influences the stability of the colored merocyanine form and the kinetics of the photochromic process.
Upon irradiation with UV light (e.g., ~313-365 nm), the C-O spiro bond cleaves, allowing for rotation and the formation of the highly conjugated, colored merocyanine isomer. nih.gov This process is reversible; the colored form can revert to the colorless spiro form either thermally in the dark or by irradiation with visible light. nih.gov The exact absorption maximum of the merocyanine form is influenced by the substituents on both the indoline and the chromene parts of the molecule, as well as by the solvent polarity. For spiropyrans derived from 5-methoxyindoline, the merocyanine form typically exhibits a strong absorption band in the visible region, often around 550-600 nm. nih.gov
Table 2: Photochromic Properties of a Representative Spiropyran
| Form | Wavelength (nm) | Observation | Stimulus for Change | Source(s) |
|---|---|---|---|---|
| Spiro (SP) | ~266, ~325 | Colorless | UV light | nih.gov |
This table shows the characteristic absorption bands for the closed (Spiro) and open (Merocyanine) forms of an indoline spiropyran, demonstrating the reversible switching behavior.
The spiropyran unit, functionalized with the 5-methoxyindoline group, can be incorporated into polymer matrices to create "smart" materials. These materials can exhibit photoactive properties, changing color in response to light, or mechanochromic properties, where a color change is induced by mechanical force.
When embedded in a polymer, the mechanical stress can favor the ring-opening of the spiropyran to the colored merocyanine form, leading to a visible color change in the material. This provides a way to visualize stress and strain in polymers, acting as a molecular-level damage sensor. The stability and switching behavior of the spiropyran within the polymer can be tuned by the properties of the polymer matrix itself, such as its polarity and rigidity. The robust photochromism of these compounds makes them candidates for applications in optical data storage, light-controlled switches, and photo-responsive coatings. nih.govmdpi.com
Spiropyran Photochromic Compounds for Smart Materials
Role in the Synthesis of Complex Organic Architectures
Beyond its use in dyes, this compound and related methoxy-activated indoles are versatile intermediates in the synthesis of more complex organic structures. chim.it The indole (B1671886) nucleus is a common motif in numerous natural products and pharmacologically active compounds. chim.it The methoxy group can direct further chemical transformations and is often a key feature in the target molecule.
For example, related 5-methoxyindole (B15748) derivatives are used as starting materials in the multi-step synthesis of complex heterocyclic systems like 6H-pyrido[4,3-b]carbazoles, which have been investigated for their potential as antitumor agents. orgsyn.org The synthesis of such complex scaffolds relies on the predictable reactivity of the methoxy-activated indole ring to build intricate molecular frameworks. chim.it The compound serves as a reliable building block, allowing for the construction of bis-indolyl alkaloids and other elaborate structures with interesting biological or material properties. chim.it
Construction of Spiro Compounds
The indolenine nucleus is a versatile component in the synthesis of spirocyclic frameworks, particularly spirooxindoles, which are prominent motifs in various natural products and pharmacologically active molecules. nih.govnih.gov The synthesis of these complex structures often leverages the reactivity of the C3-carbonyl group of isatin (B1672199) derivatives. nih.govirapa.org
A common and powerful strategy for constructing spirooxindoles involves the [3+2] cycloaddition reaction. researchgate.net In a typical reaction pathway relevant to 5-Methoxy-2,3,3-trimethyl-3H-indole, the C2-methyl group can be deprotonated by a suitable base to form a reactive methylene (B1212753) intermediate. This nucleophilic species can then attack an electrophilic partner.
When reacted with isatin, for instance, the nucleophilic methylene derived from the indolenine would attack the electrophilic C3-ketone of the isatin ring. This is followed by an intramolecular cyclization that results in the formation of a five-membered ring fused at the C3 position of the oxindole, creating the characteristic spiro center. The presence of the 5-methoxy group on the indolenine precursor can modulate the electron density and reactivity of the intermediate, influencing reaction rates and yields. Various catalysts, including transition metals and organic bases, have been employed to facilitate these transformations, often providing high yields and diastereoselectivity. nih.govdergipark.org.tr The general reaction between an isatin and a compound with an active methylene group, such as a derivative of 5-Methoxy-2,3,3-trimethyl-3H-indole, provides a direct route to novel spiro[indoline-3,3'-indole] derivatives.
Synthesis of Annulated Systems
Annulated indoles, where a new ring is fused to the indole core, are crucial structures in materials science and medicinal chemistry. 5-Methoxy-2,3,3-trimethyl-3H-indole is a valuable precursor for creating such fused systems, particularly those of the indoloquinoline family.
One prominent strategy involves the transition-metal-free [3+3] annulation of indol-2-ylmethyl carbanions with nitroarenes to form the indolo[3,2-b]quinoline core. beilstein-journals.org In this approach, the C2-methyl group of the indolenine is functionalized to act as a three-carbon synthon. The reaction proceeds through the formation of a σH-adduct, followed by a silyl-mediated cyclization cascade to build the new quinoline (B57606) ring onto the indole framework. beilstein-journals.org
More recent methods have focused on transition-metal-catalyzed C-H activation and annulation cascades. For example, the synthesis of indolo[2,1-a]isoquinolines has been achieved through rhodium-catalyzed double C-H annulation, where an indole precursor reacts with an alkyne. pkusz.edu.cn Another modern approach utilizes visible-light-induced radical cascade cyclizations to construct the same indolo[2,1-a]isoquinoline scaffold under mild, redox-neutral conditions. rsc.org These advanced synthetic methods allow for the efficient, one-step construction of complex polyaromatic systems from readily available indole derivatives, for which 5-Methoxy-2,3,3-trimethyl-3H-indole serves as a potential starting material. nih.govresearchgate.net
Structure-Property Relationships in Derived Materials
The 5-Methoxy-2,3,3-trimethyl-3H-indole scaffold is a cornerstone in the design of functional organic dyes, particularly merocyanine and styrylcyanine dyes. biointerfaceresearch.comscilit.com These dyes are characterized by a donor-π-acceptor (D-π-A) architecture, where the indolenine moiety typically serves as the electron donor. researchgate.net
The specific structural features of the 5-methoxy-2,3,3-trimethyl-3H-indole unit directly influence the photophysical properties of the resulting materials:
Electron-Donating Group: The methoxy group at the C5 position acts as a strong electron-donating group, enriching the electron density of the aromatic system. This enhancement of the donor strength leads to a bathochromic (red) shift in the absorption and emission spectra of the derived dyes compared to unsubstituted analogues.
Gem-Dimethyl Group: The two methyl groups at the C3 position provide steric hindrance that prevents intermolecular aggregation (dimerization) of the dye molecules in solution. This structural feature is crucial for maintaining strong fluorescence and ensuring photostability, as aggregation often leads to fluorescence quenching. nih.gov
Solvatochromism: Merocyanine dyes derived from this indolenine often exhibit pronounced solvatochromism, meaning their color changes with the polarity of the solvent. researchgate.netnih.gov This occurs because the electronic charge distribution in the ground state and the excited state differs significantly. Polar solvents stabilize the more polar excited state, reducing the energy gap and causing a red shift in the absorption maximum. This property makes these dyes excellent probes for sensing the local polarity of microenvironments, such as in biological systems or polymer matrices. rsc.org
The relationship between solvent polarity and the maximum absorption wavelength (λmax) for a representative merocyanine dye derived from an indolenine donor is illustrated in the table below.
| Solvent | Polarity (ET(30) kcal/mol) | Absorption Maximum (λmax, nm) |
|---|---|---|
| Cyclohexane | 31.2 | 480 |
| Toluene | 33.9 | 505 |
| Dichloromethane | 41.1 | 530 |
| Acetone | 42.2 | 525 |
| Acetonitrile | 46.0 | 540 |
| Ethanol | 51.9 | 555 |
Future Research Directions and Emerging Trends
Development of Novel Synthetic Methodologies
The classical Fischer indole (B1671886) synthesis remains a fundamental method for the preparation of indole derivatives, including the synthesis of 5-Methoxy-2,3,3-trimethyl-3H-indole from 4-methoxyphenylhydrazine and isopropyl methyl ketone. chemicalbook.com However, the future of its synthesis lies in the development of more efficient, sustainable, and versatile methodologies.
Recent advancements in synthetic organic chemistry offer several promising avenues. Palladium-catalyzed reactions , for instance, have revolutionized the synthesis of substituted indoles. rsc.org A palladium-catalyzed nucleomethylation of 2-alkynylanilides using methylboronic acid has been shown to be highly effective for producing 3-methylindoles, with derivatives like 5-methoxy-3-methylindole being synthesized in high yields. The adaptation of such methods for the one-pot synthesis of 5-Methoxy-2,3,3-trimethylindoline from readily available precursors could offer a more streamlined and atom-economical approach.
Flow chemistry is another emerging area that holds considerable promise for the synthesis of indoline (B122111) derivatives. researchgate.net This technology allows for precise control over reaction parameters, enhanced safety, and scalability. The development of a continuous flow process for the synthesis of this compound could lead to higher throughput and improved process efficiency compared to traditional batch methods. uc.pt For example, a one-step heterogeneous catalytic hydrogenation of a nitro-group containing precursor to an indoline derivative has been successfully demonstrated in a flow system, avoiding the need for common reducing agents. researchgate.net
Furthermore, photoredox catalysis offers a green and powerful tool for the synthesis of substituted indolines through radical-mediated pathways under mild conditions. nih.gov These methods often tolerate a wide range of functional groups, which could be advantageous for the synthesis of complex derivatives of this compound.
| Synthetic Methodology | Key Advantages | Potential Application to this compound |
| Palladium-Catalysis | High efficiency, broad substrate scope, functional group tolerance. rsc.org | Direct synthesis from functionalized anilines and alkynes. |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control. researchgate.netuc.pt | High-throughput and automated synthesis. |
| Photoredox Catalysis | Mild reaction conditions, green chemistry, radical pathways. nih.govijsrch.com | Synthesis of complex derivatives with high functional group tolerance. |
Exploration of New Reactivity Pathways
The unique structural features of this compound, namely the electron-rich aromatic ring and the sterically hindered C3 position, suggest a rich and largely unexplored reactivity profile.
The electron-donating methoxy (B1213986) group enhances the nucleophilicity of the indole core, making it a prime candidate for various C-H functionalization reactions . nih.gov Visible-light-mediated photoredox catalysis, in particular, has emerged as a powerful tool for the direct functionalization of C-H bonds in arenes and heterocycles. ijsrch.comnih.gov Exploring the regioselectivity of C-H functionalization on the benzene (B151609) ring of this compound could unlock pathways to novel derivatives with tailored electronic properties.
Cycloaddition reactions represent another promising area of exploration. While the parent indole is known to participate in [3+2] cycloadditions, the influence of the methoxy and gem-dimethyl groups on the reactivity and stereoselectivity of such reactions with this compound is not well-documented. Investigating its participation in dearomative annulations could provide access to highly functionalized and complex polycyclic indoline structures. nih.gov
Furthermore, the indolenine tautomer, 5-Methoxy-2,3,3-trimethyl-3H-indole, possesses an imine functionality that can be targeted for various transformations. For instance, the synthesis of novel azo dyes has been reported from the related 2,3,3-trimethyl-3H-indolenine, suggesting that the methoxy-substituted analogue could be a precursor to new chromophores. mdpi.com
| Reactivity Pathway | Potential Outcome | Relevance |
| C-H Functionalization | Novel substituted indoline derivatives. | Tuning of electronic and steric properties for material applications. |
| Cycloaddition Reactions | Complex polycyclic indoline scaffolds. nih.gov | Access to new molecular architectures. |
| Iminium Ion Chemistry | Functionalization at the C2 position. | Introduction of diverse functional groups. |
Advanced Computational Studies for Predictive Design
The integration of computational chemistry with synthetic efforts is a powerful strategy for accelerating the discovery of new functional molecules. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable tools for understanding the electronic structure, reactivity, and photophysical properties of molecules. bham.ac.uk
For this compound, DFT calculations can be employed to predict the sites of electrophilic and nucleophilic attack, guiding the design of new reactions and the synthesis of specific isomers. bham.ac.uk Furthermore, TD-DFT can be used to predict the absorption and emission spectra of potential fluorescent derivatives, enabling the rational design of novel probes and sensors. bham.ac.uk
The emergence of machine learning (ML) in chemistry offers an exciting frontier for the predictive design of materials. researchgate.netrsc.orgrsc.org By training ML models on datasets of known molecules and their properties, it is possible to predict the characteristics of new, unsynthesized compounds. For instance, ML models can be trained to predict the photophysical properties of fluorescent molecules or the electronic properties of organic semiconductors. researchgate.netrsc.org Applying such data-driven approaches to derivatives of this compound could rapidly identify promising candidates for applications in organic electronics and bio-imaging, significantly reducing the need for extensive trial-and-error synthesis.
| Computational Method | Application | Potential Impact |
| DFT/TD-DFT | Prediction of reactivity, electronic structure, and photophysical properties. bham.ac.uk | Rational design of new reactions and functional molecules. |
| Machine Learning | High-throughput screening of virtual libraries for desired properties. researchgate.netrsc.org | Accelerated discovery of novel functional materials. |
Expansion into Novel Functional Materials (Non-Clinical)
The unique electronic and photophysical properties that can be engineered into the this compound scaffold make it an attractive building block for a variety of non-clinical functional materials.
One of the most promising areas is the development of fluorescent probes and sensors . The related compound, 2,3,3-Trimethyl 5-methoxy indolenine, has been identified as a fluorescent probe. biosynth.comcymitquimica.com This suggests that the this compound core can be functionalized to create sensors that respond to specific analytes or environmental changes with a detectable fluorescent signal. The design of such probes can be guided by computational studies to tune their absorption and emission wavelengths for specific applications. bham.ac.uk
The indole nucleus is also a key component in many organic electronic materials , including those used in organic light-emitting diodes (OLEDs). Indole derivatives can serve as hole-transporting materials or as hosts for phosphorescent emitters. acs.org The electron-rich nature of the this compound core makes it a candidate for incorporation into new hole-transporting polymers or small molecules. Further research into the synthesis of oligomers and polymers from this building block could lead to the development of novel materials for OLEDs and other organic electronic devices.
Finally, the development of conductive polymers from indole precursors is an area of ongoing research. researchgate.netias.ac.in While the direct polymerization of this compound has not been extensively reported, the synthesis of poly(2-ethyl-3-methylindole) has been achieved and shown to possess interesting photoluminescence and photoconductivity properties. researchgate.net Exploring the polymerization of this compound and the properties of the resulting polymer could lead to new materials for applications in sensors, antistatic coatings, and other electronic devices.
| Material Application | Rationale | Future Direction |
| Fluorescent Probes | The related indolenine is fluorescent. biosynth.comcymitquimica.com | Design and synthesis of sensors for specific analytes. |
| Organic Electronics (OLEDs) | Indole derivatives are used as hole-transport materials. acs.org | Incorporation into novel host and transport layer materials. |
| Conductive Polymers | Polyindoles can exhibit conductivity and photoluminescence. researchgate.net | Synthesis and characterization of poly(this compound). |
Q & A
Q. What are the recommended synthetic routes for 5-Methoxy-2,3,3-trimethylindoline, and how do reaction conditions influence yield?
Methodological Answer: The compound is commonly synthesized via condensation of Fischer’s base (2-methylene-1,3,3-trimethylindoline) with salicylaldehyde derivatives. For example, heating 5-methoxy-1,3,3-trimethyl-2-methyleneindoline with salicylaldehyde in methanol yields spiropyrans efficiently . A modified approach uses sodium cyanoborohydride under mild conditions (room temperature, aqueous ethanol), achieving high yields (85%) with simple purification . Key factors affecting yield include solvent choice, temperature, and stoichiometry of reactants.
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Determines molecular weight and fragmentation patterns, e.g., [M+–CO2CH3] at m/z 236 .
- NMR Spectroscopy: Resolves regiochemical outcomes, such as distinguishing C- vs. N-methylation in alkylation reactions .
- X-ray Crystallography: Reveals solid-state structures, including dimeric or monomeric forms of lithium salts, which influence reactivity .
Advanced Research Questions
Q. How does the aggregation state of lithium salts of this compound influence reactivity in alkylation reactions?
Methodological Answer: The aggregation state (monomer, dimer, or tetramer) of lithium salts in solution directly impacts regioselectivity. For example:
- In tetrahydrofuran (THF) , a mixture of monomeric and tetrasolvated dimeric species leads to preferential C-methylation over N-methylation due to steric effects .
- In pyridine , monomeric species dominate, enhancing N-methylation efficiency .
Solvent polarity and coordinating ability (e.g., ethers vs. amines) modulate aggregation, which can be probed via <sup>7</sup>Li quadrupole splitting constants and vapor pressure barometry .
Q. What factors determine the regioselectivity of electrophilic substitutions in this compound derivatives?
Methodological Answer: Regioselectivity is governed by:
- Electronic Effects: The methoxy group at C-5 directs electrophiles to electron-rich positions (C-4 or C-6) via resonance stabilization.
- Steric Hindrance: 2,3,3-Trimethyl groups hinder attack at C-2, favoring reactions at less hindered sites.
- Solvent-Salt Interactions: In alkylation reactions, solvent-dependent aggregation of lithium salts (e.g., dimeric vs. monomeric) alters accessibility of reactive sites .
Q. How is this compound utilized in the development of photochromic materials?
Methodological Answer: The compound serves as a precursor for spiropyrans , which exhibit reversible photochromism. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
